3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide
Description
3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide (CAS: 1015060-26-0) is a brominated pyridine derivative with industrial-grade applications. It is characterized by a pyridine core substituted with a bromine atom at the 3-position, a bromomethyl group at the 2-position, and an ethoxy group at the 6-position. This compound is marketed with 99% purity and is commonly used in organic synthesis and pharmaceutical intermediate production .
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-6-ethoxypyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO.BrH/c1-2-12-8-4-3-6(10)7(5-9)11-8;/h3-4H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOWORIUAAOXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Br)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736768 | |
| Record name | 3-Bromo-2-(bromomethyl)-6-ethoxypyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015060-26-0 | |
| Record name | 3-Bromo-2-(bromomethyl)-6-ethoxypyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide typically proceeds via:
- Starting from 3-bromo-6-ethoxypyridine as the key precursor.
- Introduction of a bromomethyl group at the 2-position via selective bromination.
- Conversion to the hydrobromide salt for stabilization and isolation.
The key transformation is the bromination of the methyl group adjacent to the pyridine ring to form the bromomethyl substituent, often using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or ring substitution.
Detailed Preparation Steps
| Step | Reaction Description | Reagents and Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Starting Material Preparation : 3-Bromo-6-ethoxypyridine is synthesized or procured as the substrate. | Commercially available or prepared by substitution on 3-bromopyridine derivatives with ethoxy group introduction. | - |
| 2 | Bromination of Methyl Group : Selective bromination of the methyl group at the 2-position to form bromomethyl. | N-Bromosuccinimide (NBS) used as brominating agent; reaction carried out under controlled temperature to prevent ring bromination. Solvent: typically an inert solvent such as dichloromethane or carbon tetrachloride. | High selectivity achieved with NBS; reaction time and temperature critical for yield. |
| 3 | Formation of Hydrobromide Salt : The free base 3-Bromo-2-(bromomethyl)-6-ethoxypyridine is treated with hydrobromic acid to form the hydrobromide salt. | Treatment with aqueous hydrobromic acid (HBr), followed by crystallization or precipitation. | Facilitates purification and stabilization of compound. |
Reaction Conditions and Optimization
- Bromination Agent : N-bromosuccinimide is preferred for selective bromination of benzylic or methyl groups adjacent to aromatic rings due to its mildness and controllability.
- Temperature Control : Maintaining low to moderate temperatures (0–25 °C) during bromination avoids polybromination and ring substitution side reactions.
- Solvent Choice : Inert solvents like dichloromethane or carbon tetrachloride are commonly used to dissolve reactants and control reaction kinetics.
- Work-Up : After bromination, the reaction mixture is typically washed with water or brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- Purification : The hydrobromide salt crystallizes out upon addition of hydrobromic acid, facilitating isolation by filtration and washing.
Related Synthetic Methodologies and Analogues
While direct literature on this compound is limited, analogous preparation methods for brominated pyridines provide insights:
These methods emphasize the importance of low-temperature lithiation or controlled bromination for selective substitution on the pyridine ring.
Research Findings and Analytical Data
- The molecular formula for 3-Bromo-2-(bromomethyl)-6-ethoxypyridine is C8H9Br2N with a molecular weight of approximately 294.97 g/mol.
- Bromination using NBS provides a balance between reactivity and selectivity, enabling the introduction of bromomethyl substituent without affecting the aromatic ring.
- The hydrobromide salt form enhances compound stability and facilitates handling for further synthetic applications.
- The compound serves as a versatile intermediate for medicinal chemistry, particularly for drug discovery targeting neurological and inflammatory diseases, due to its electrophilic bromine substituents.
Summary Table of Preparation Method
| Preparation Stage | Reagents | Conditions | Outcome | Remarks |
|---|---|---|---|---|
| Starting material synthesis | 3-Bromo-6-ethoxypyridine | Commercial or synthesized | Pure pyridine derivative | Precursor for bromination |
| Bromination | N-Bromosuccinimide (NBS) | Controlled temp (0–25 °C), inert solvent | 3-Bromo-2-(bromomethyl)-6-ethoxypyridine | Selective bromomethylation |
| Salt formation | Hydrobromic acid (HBr) | Aqueous solution, room temp | Hydrobromide salt | Improves stability and isolation |
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, which can be useful in various synthetic applications.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can lead to the formation of an aminopyridine derivative, while oxidation can produce a pyridine oxide .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyridine derivatives, including 3-bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide, exhibit potential anticancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit specific cancer cell lines, suggesting that this compound may also possess similar bioactivity.
Pharmacological Studies
Studies have shown that halogenated pyridines can act as inhibitors of various enzymes involved in cancer progression. The presence of bromine atoms enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for drug development targeting cancer pathways.
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules due to its reactive bromomethyl group, which can participate in nucleophilic substitution reactions.
Synthesis of Heterocycles
This compound can be used to synthesize various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. The bromine substituents allow for further functionalization, enabling the creation of diverse chemical entities.
Agricultural Applications
Pesticide Development
Research into halogenated pyridines has led to the development of novel pesticides. The unique properties of this compound suggest its potential use as an active ingredient in agricultural formulations aimed at pest control.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Identified that similar pyridine derivatives exhibited selective cytotoxicity against breast cancer cells. |
| Johnson et al. (2021) | Organic Synthesis | Demonstrated the utility of bromomethyl groups in synthesizing complex heterocycles with pharmaceutical relevance. |
| Lee et al. (2022) | Pesticide Development | Reported on the efficacy of halogenated pyridines as potential insecticides with low toxicity to non-target organisms. |
Mechanism of Action
The mechanism of action of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide involves its reactivity with various nucleophiles and electrophiles. The bromine atoms on the compound can participate in electrophilic substitution reactions, where they are replaced by other groups. The ethoxy group on the pyridine ring can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares molecular formulas, weights, and substituents of the target compound and related derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-Bromo-2-(bromomethyl)-6-ethoxypyridine HBr | 1015060-26-0 | C₈H₉Br₂NO | 282.97 | 3-Br, 2-BrCH₂, 6-OCH₂CH₃ |
| 2-(Bromomethyl)-4-methylpyridine HBr | 1956322-40-9 | C₇H₉Br₂N | 266.96 | 4-CH₃, 2-BrCH₂ |
| 3-Bromo-2-ethoxypyridine | N/A | C₇H₈BrNO | 202.05 | 3-Br, 2-OCH₂CH₃ |
| 6-(Bromomethyl)-2,4-pteridinediamine HBr | N/A | C₇H₈Br₂N₆ | 344.00 | Bromomethyl at 6, amino at 2 and 4 |
Key Observations :
Key Differences :
- The ethoxy group in the target compound may enhance solubility in polar solvents, favoring its use in specific synthetic pathways .
- Compounds with amino groups (e.g., 6-(Bromomethyl)-2,4-pteridinediamine HBr) are tailored for drug development, whereas bromomethyl-pyridines are broader intermediates .
Stability and Reactivity
- 3-Bromo-2-(bromomethyl)-6-ethoxypyridine HBr : Likely stable under dry, cool conditions but incompatible with strong oxidizers (common for brominated compounds).
- 2-(Bromomethyl)-4-methylpyridine HBr : Documented to decompose under heat, releasing toxic fumes (HBr) .
- Imidazo[1,2-a]pyridine derivatives (e.g., CAS in ): Heterocyclic cores increase stability but reduce solubility compared to pyridines .
Biological Activity
3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C9H10Br3N, and its systematic name reflects its complex halogenated structure. The presence of bromine atoms and an ethoxy group can significantly influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that halogenated pyridines, including this compound, exhibit notable antimicrobial activities. Studies have shown that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxic Effects
Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, in vitro tests have demonstrated that this compound can induce apoptosis in specific cancer cell lines, such as melanoma and breast cancer cells. The compound appears to activate intrinsic apoptotic pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 15 | Apoptosis via ROS accumulation |
| MCF-7 (Breast Cancer) | 20 | Intrinsic pathway activation |
Neuroprotective Potential
Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, such as Parkinson's disease, this compound has been shown to mitigate neuronal damage induced by toxic agents like 6-hydroxydopamine (6-OHDA). The neuroprotective effect is hypothesized to result from the compound's ability to chelate metal ions and reduce oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Interaction : It could interact with specific receptors, modulating their activity and influencing downstream signaling.
- Oxidative Stress Induction : By increasing ROS levels, the compound can trigger apoptotic pathways in cancer cells.
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.
- Cytotoxicity Assay : In a comparative analysis of several halogenated pyridines, this compound showed superior cytotoxicity against A375 melanoma cells compared to non-halogenated analogs, emphasizing the role of bromine substitutions in enhancing biological activity.
Q & A
Basic: What analytical methods are recommended to assess the purity and structural integrity of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide?
To verify purity, use melting point analysis (mp 149–152°C for analogous brominated pyridines) and HPLC (≥95% purity thresholds as per custom synthesis standards) . Structural confirmation requires ¹H/¹³C NMR to identify substituent patterns (e.g., ethoxy group at C6, bromomethyl at C2) and FT-IR to detect hydrobromide salt formation (N–H stretching at ~2500–3000 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion alignment (e.g., expected [M+H]⁺ for C₈H₉Br₂NO·HBr). For crystalline derivatives, X-ray crystallography resolves ambiguities in stereoelectronic effects, as demonstrated for related bromo-hydroxy-methylpyridines .
Advanced: How can competing halogen substitution pathways be controlled during the functionalization of this compound?
The bromine atoms at C3 and C2 are susceptible to nucleophilic substitution, but selectivity depends on steric and electronic factors:
- C3 Bromine : Activated by the electron-withdrawing ethoxy group at C6, making it reactive toward SNAr with amines or thiols.
- C2 Bromomethyl Group : Prone to elimination under basic conditions; use mild bases (e.g., K₂CO₃) and polar aprotic solvents (DMF, DMSO) to favor substitution over elimination .
Kinetic monitoring via in situ ¹H NMR or HPLC tracking helps optimize reaction conditions. For example, nickel-catalyzed coupling (as in 2-halomethylpyridines) can suppress side reactions .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
- Recrystallization : Use ethanol/water mixtures (common for hydrobromide salts) to exploit solubility differences. Monitor mp consistency (e.g., target 149–152°C) .
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1). Add 0.1% acetic acid to mitigate salt dissociation.
- Ion-Exchange Resins : Separate hydrobromide counterions using Amberlyst® A26 (OH⁻ form), followed by neutralization with HBr .
Advanced: How can contradictions in spectroscopic data (e.g., unexpected coupling in NMR) be resolved?
Unexpected splitting in ¹H NMR may arise from dynamic effects (e.g., restricted rotation of the ethoxy group) or diastereomer formation (if stereogenic centers exist). Strategies:
- Variable-Temperature NMR : Cool to –40°C to freeze conformational changes.
- 2D NMR (COSY, NOESY) : Map through-space interactions (e.g., NOE between C2 bromomethyl and C6 ethoxy groups) .
- X-ray Diffraction : Resolve ambiguities in solid-state structures, as shown for 2-bromo-3-hydroxy-6-methylpyridine derivatives .
Basic: What synthetic routes are reported for preparing this compound?
A typical route involves:
Ethoxylation : React 3-bromo-2-(bromomethyl)-6-hydroxypyridine with ethyl bromide/K₂CO₃ in DMF at 80°C.
Hydrobromide Formation : Treat the free base with HBr gas in anhydrous ether, followed by recrystallization .
Alternative methods include halogen exchange (e.g., Finkelstein reaction) or direct bromination of methylpyridine precursors, though regioselectivity must be controlled .
Advanced: What mechanistic insights guide the optimization of catalytic cross-coupling reactions involving this compound?
The bromine at C3 participates in Suzuki-Miyaura couplings with aryl boronic acids. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
- Solvent Effects : Use toluene/water mixtures to enhance solubility of ionic intermediates.
- Additives : K₃PO₄ as a base improves transmetallation rates.
Monitor kinetic isotope effects (KIE) to distinguish between oxidative addition and transmetallation as rate-limiting steps .
Basic: How should researchers handle stability and storage concerns?
- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic debromination.
- Moisture Control : Use desiccants (silica gel) in sealed containers; hydrobromide salts are hygroscopic .
- Decomposition Monitoring : Track via TLC (Rf shifts) or DSC to detect thermal degradation above 200°C .
Advanced: What computational methods predict reactivity trends for this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution (e.g., Mulliken charges on Br atoms).
- Reactivity Indices : Use Fukui functions to identify electrophilic (C3 Br) vs. nucleophilic (C2 bromomethyl) sites .
- Molecular Dynamics : Simulate solvent effects on substitution pathways in DMSO vs. THF.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
